1,4-Diiodonaphthalene
Overview
Description
1,4-Diiodonaphthalene is an organic compound with the molecular formula C10H6I2 It is a derivative of naphthalene, where two iodine atoms are substituted at the 1 and 4 positions of the naphthalene ring
Preparation Methods
1,4-Diiodonaphthalene can be synthesized through several methods. One common synthetic route involves the iodination of naphthalene. This process typically uses iodine and an oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to achieve selective iodination at the 1 and 4 positions . Another method involves the use of organometallic reagents, such as lithium diisopropylamide (LDA), to facilitate the iodination reaction . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,4-Diiodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Scientific Research Applications
1,4-Diiodonaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,4-diiodonaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the naphthalene ring. In coupling reactions, the compound forms intermediates that facilitate the formation of biaryl products. The molecular targets and pathways involved vary based on the specific chemical context .
Comparison with Similar Compounds
1,4-Diiodonaphthalene can be compared with other diiodonaphthalene derivatives, such as 1,5-diiodonaphthalene and 1,8-diiodonaphthalene. These compounds share similar chemical properties but differ in the positions of the iodine atoms on the naphthalene ring. This positional difference can influence their reactivity and the types of reactions they undergo. For example, 1,8-diiodonaphthalene may exhibit different steric and electronic effects compared to this compound, leading to variations in their chemical behavior .
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research
Properties
IUPAC Name |
1,4-diiodonaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGRYHOWWRNMFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501282 | |
Record name | 1,4-Diiodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36316-83-3 | |
Record name | 1,4-Diiodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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